2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide is a heterocyclic compound featuring a benzothiazole core linked via a sulfanyl group to an acetamide moiety substituted with two phenyl groups. Benzothiazole derivatives are renowned for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties .
Properties
CAS No. |
19967-43-2 |
|---|---|
Molecular Formula |
C21H16N2OS2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H16N2OS2/c24-20(15-25-21-22-18-13-7-8-14-19(18)26-21)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
MYTMSVLJPRQWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions Involving Benzothiazole Derivatives
Condensation reactions between benzothiazole thiols and activated acetamide intermediates represent a primary route for synthesizing the target compound. For instance, 2-mercapto-1,3-benzothiazole reacts with N,N-diphenylchloroacetamide in the presence of a base such as potassium carbonate, forming the desired sulfanylacetamide via nucleophilic substitution. This method typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) at temperatures between 60°C and 100°C, with reaction times varying from 2 to 14 hours.
A notable example involves the reaction of 2-mercaptobenzothiazole with N,N-diphenyl-2-chloroacetamide in DMF at 80°C for 6 hours, yielding 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide with a 72% efficiency. The mechanism proceeds through the deprotonation of the thiol group, followed by a nucleophilic attack on the chloroacetamide’s electrophilic carbon.
Catalytic Coupling Strategies
Palladium-catalyzed coupling reactions have emerged as a robust method for constructing the benzothiazole-acetamide linkage. For example, tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and bis[2-(diphenylphosphino)phenyl] ether (DPEPhos) catalyze the coupling of 2-bromo-1,3-benzothiazole with N,N-diphenylthioacetamide under inert conditions. This approach, conducted in DMF at 100°C for 3 hours, achieves moderate yields (35–66%) but offers superior regioselectivity compared to non-catalytic methods.
Optimization of Catalytic Systems
The choice of ligand and base significantly impacts reaction outcomes. Using potassium tert-butoxide as a base enhances the nucleophilicity of the thiolate intermediate, while DPEPhos stabilizes the palladium catalyst, preventing aggregation. For instance, a reaction employing Pd2(dba)3 (5 mol%), DPEPhos (10 mol%), and potassium tert-butoxide in DMF at 100°C produced the target compound in 66% yield after 3 hours.
Solid-Phase Synthesis and Green Chemistry Approaches
Recent advances emphasize solvent-free and microwave-assisted syntheses to improve sustainability. A microwave-irradiated reaction between 2-mercaptobenzothiazole and N,N-diphenyl-2-bromoacetamide in the absence of solvent achieved an 85% yield within 15 minutes, reducing energy consumption by 70% compared to conventional heating.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the primary synthesis routes:
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 2-Mercaptobenzothiazole, Chloroacetamide | DMF, 80°C, 6h | 72% | High yield, simplicity | Requires stoichiometric base |
| Catalytic Coupling | Bromobenzothiazole, Thioacetamide | Pd2(dba)3, DMF, 100°C, 3h | 66% | Regioselective, scalable | High catalyst cost |
| Microwave-Assisted | 2-Mercaptobenzothiazole, Bromoacetamide | Solvent-free, 150 W, 15min | 85% | Rapid, energy-efficient | Specialized equipment required |
Mechanistic Insights and Side Reactions
Competing Pathways in Thiol-Acetamide Coupling
The nucleophilic substitution between benzothiazole thiols and haloacetamides may compete with elimination reactions, particularly under strong basic conditions. For example, using sodium hydride as a base in tetrahydrofuran (THF) led to the formation of 2-(1,3-benzothiazol-2-yl)sulfone as a byproduct (18% yield) due to over-oxidation.
Role of Solvent Polarity
Polar solvents like DMF enhance the solubility of ionic intermediates, favoring the SN2 mechanism. In contrast, non-polar solvents such as toluene promote side reactions like N-alkylation of the acetamide group, reducing the target compound’s yield by 20–30%.
Purification and Characterization
Chromatographic Techniques
Flash column chromatography using silica gel and eluents such as ethyl acetate/hexanes (1:1) effectively isolates the product from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) further purifies the compound to >98% purity, as confirmed by LC-MS analysis.
Spectroscopic Confirmation
1H NMR spectra of the target compound exhibit characteristic signals:
13C NMR confirms the carbonyl carbon at δ 171.2 ppm and the benzothiazole carbons at δ 140.3–127.8 ppm .
Applications and Derivatives
While the primary focus of this report is synthesis, it is noteworthy that 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide serves as a precursor for anticonvulsant and neuroprotective agents. Derivatives modified at the benzothiazole 6-position show enhanced blood-brain barrier permeability, underscoring the compound’s versatility in drug discovery .
Chemical Reactions Analysis
Derivatization Reactions
The compound undergoes further functionalization through its reactive sites:
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety participates in nucleophilic displacement reactions. For example:
-
Reaction with thiourea in ethanol under reflux forms thiazolidinone derivatives .
-
Substitution with aromatic amines (e.g., 4-aminoaniline) in dimethyl ketone produces secondary acetamides .
Example Reaction :
text2-(1,3-Benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide + Thiourea → Ethanol, Reflux → Thiazolidinone derivative (Yield: 72%)[2]
Condensation with Benzaldehydes
The acetamide’s NH group reacts with substituted benzaldehydes (e.g., 3-methylbenzaldehyde) in ethanol with glacial acetic acid as a catalyst, forming Schiff base derivatives .
Optimized Conditions :
| Benzaldehyde Derivative | Catalyst | Time | Yield |
|---|---|---|---|
| 3-Methylbenzaldehyde | Glacial Acetic Acid | 12 h | 85% |
Palladium-Catalyzed C–H Bond Activation
The benzothiazole ring undergoes palladium-mediated coupling reactions. A representative protocol involves:
-
Reacting the compound with bromobenzene in p-xylene using Pd(OAc)₂ and PPh₃ as catalysts at 135°C under N₂ .
Reaction Parameters :
| Catalyst System | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Cs₂CO₃ | p-Xylene | 135°C | 24 h | 68% |
This method enables arylation at the benzothiazole’s C-2 position, expanding its structural diversity .
Cyclization Reactions
Under basic conditions, the compound forms fused heterocycles:
Mechanistic Pathway :
-
Deprotonation of the thiol group by Cs₂CO₃.
-
Intramolecular nucleophilic attack on the adjacent carbonyl carbon.
Analytical Characterization
Reaction products are validated using:
-
NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in substitution reactions .
-
HPLC : Purity >95% for most derivatives.
-
Mass Spectrometry : Molecular ion peaks align with theoretical m/z values .
Reactivity Comparison with Analogues
The sulfanyl-acetamide scaffold shows distinct reactivity compared to chloroacetamide derivatives:
Stability Under Reaction Conditions
The compound remains stable under:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1.27 µM against specific strains .
Anti-inflammatory Effects
The diphenylacetamide portion of the compound is known for its analgesic and anti-inflammatory properties. This suggests that 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide may also possess similar therapeutic effects, making it a candidate for further investigation in the treatment of inflammatory conditions .
Anticancer Potential
The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have indicated that certain derivatives exhibit potent activity against human colorectal carcinoma cells (HCT116), with IC50 values lower than those of standard chemotherapy agents like 5-fluorouracil . The dual action of the compound on multiple biological pathways enhances its potential as a therapeutic agent in cancer treatment.
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of benzothiazole derivatives, compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide were tested against Mycobacterium tuberculosis and other pathogens. The results indicated promising antimicrobial effects, leading to further exploration in drug development aimed at treating resistant bacterial strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzothiazole derivatives demonstrated that certain modifications to the structure significantly enhanced cytotoxicity against cancer cells. The study highlighted the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . These interactions modulate the activity of these receptors, leading to anticonvulsant effects. Additionally, its antitumor activity is believed to be mediated through the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide
- Structural Difference : The nitrogen of the acetamide is substituted with a single 2-methylphenyl group instead of two phenyl groups.
- Impact : The reduced steric hindrance from the methyl group may enhance solubility compared to the bulkier diphenyl analog. X-ray crystallography confirmed its planar benzothiazole ring and intermolecular hydrogen bonding, which stabilize the crystal lattice .
- Activity : While anticonvulsant data are absent, similar benzothiazole-acetamide hybrids exhibit moderate to high activity in seizure models .
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone
- Structural Difference : The acetamide is replaced by a morpholine-linked ketone.
- Impact : The morpholine group introduces a polar, water-soluble moiety, improving bioavailability. This compound demonstrated a high yield (89%) and crystallinity, with FT-IR confirming the amide carbonyl stretch at 1676 cm⁻¹ .
- Activity: Not explicitly tested, but morpholine derivatives are often explored for anticancer and antiviral applications .
N-Methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide
- Structural Difference : Incorporates a fluorine atom and a methoxy-methyl group on the acetamide nitrogen.
- Synthetic routes involve LDA-mediated fluorination and chromatographic purification .
- Activity : Fluorinated analogs are prioritized in drug discovery for improved pharmacokinetics, though specific data are unavailable .
Pharmacological Activity Comparison
Anticonvulsant Activity
- Target Compound: No direct data, but structurally related 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazides showed potent activity in the 6 Hz psychomotor seizure model (ED₅₀ = 18–32 mg/kg) .
- Analog : 2-[2-(Substituted)hydrazinyl]-1,3-benzothiazoles (e.g., compound 27) exhibited lower efficacy (ED₅₀ = 45–60 mg/kg), highlighting the importance of the sulfanyl-acetamide moiety for enhanced activity .
Antimicrobial Potential
- Analog : N-Substituted 2-arylacetamides (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) share structural similarity to benzylpenicillin, suggesting possible β-lactamase resistance or antimicrobial mechanisms .
Physicochemical Properties
*Estimated based on analogous structures.
Biological Activity
2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a benzothiazole moiety with a diphenylacetamide structure, which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16N2OS2
- Molecular Weight : 376.5 g/mol
The presence of the benzothiazole group is significant as it is linked to various pharmacological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit notable antibacterial and antifungal activities. For instance, studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various pathogens. The compound's potential as an antimicrobial agent stems from its ability to disrupt microbial cell functions and inhibit key metabolic pathways .
Anti-inflammatory Properties
The diphenylacetamide component is known for its analgesic and anti-inflammatory properties. Preliminary studies suggest that 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide may interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α . This interaction highlights its potential in treating inflammatory diseases.
The mechanisms through which 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide exerts its biological effects are still under investigation. However, preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance mechanisms. Studies utilizing molecular docking techniques are ongoing to elucidate these interactions further.
Synthesis Methods
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide can be achieved through several methods:
- Condensation Reactions : Typically involves the reaction of a benzothiazole derivative with diphenylacetamide under specific conditions.
- Alkylation Reactions : Utilizing α-iodoketones to form alkylated products that can be further modified.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kamal et al. (2010) | Demonstrated anti-tumor activity in modified benzothiazole derivatives. |
| El-Helby et al. (2019) | Investigated the anti-inflammatory effects of similar compounds, highlighting their potential in reducing cytokine levels. |
| Lee et al. (2011) | Reported significant antibacterial activity against various strains using benzothiazole derivatives. |
Notable Research Outcomes
Recent studies have focused on modifying the benzothiazole nucleus to enhance biological activity:
- A study synthesized twenty-five novel benzothiazole compounds and found significant inhibition of cancer cell proliferation in vitro .
- Another research highlighted that certain derivatives exhibited higher activity in 2D assays compared to 3D assays, suggesting their effectiveness in more complex biological environments .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-diphenylacetamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents. For example, analogous syntheses (e.g., 2-arylacetamide derivatives) involve reacting a substituted acetic acid with an aminothiazole or benzothiazole derivative in dichloromethane or DMF, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine is often added to maintain basicity, and the product is purified via recrystallization (methanol/acetone mixtures) . Adjustments in reaction time (3–4 hours under reflux) and stoichiometric ratios (1:1 acid-to-amine) are critical for yield optimization.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming the sulfanyl and acetamide linkages. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry, as seen in related structures where dihedral angles between aromatic rings influence packing stability .
Q. How can researchers ensure purity during synthesis?
- Methodological Answer : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials. Recrystallization in polar aprotic solvents (e.g., methanol) enhances purity. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis (C, H, N, S) confirms stoichiometric purity .
Advanced Research Questions
Q. What computational methods support the interpretation of crystallographic data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can predict molecular electrostatic potential (MEP) surfaces and optimize geometry, aligning with experimental SCXRD data. Hydrogen-bonding networks and torsional angles (e.g., 79.7° between benzothiazole and phenyl rings) are validated via Hirshfeld surface analysis, as demonstrated in analogous N-substituted acetamides .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl on phenyl rings) increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic substitution potential. Conversely, electron-donating groups (e.g., -OCH₃) stabilize resonance structures, reducing reactivity. These trends are quantified via Hammett σ constants and corroborated by kinetic studies in related benzothiazole derivatives .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies between NMR (solution state) and SCXRD (solid state) often arise from conformational flexibility. Molecular dynamics (MD) simulations can model solution-phase behavior, while variable-temperature NMR probes dynamic equilibria. For example, rotational barriers around the C–S bond in the benzothiazole moiety may explain peak splitting in NMR that is absent in the crystal lattice .
Q. How can researchers design derivatives to improve biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that adding hydrophobic groups (e.g., methyl on the phenyl ring) enhances membrane permeability. Introducing hydrogen-bond acceptors (e.g., pyridyl substituents) improves target binding. Rational design should integrate docking simulations (e.g., AutoDock Vina) with in vitro assays, as seen in anti-inflammatory acetamide analogs .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioassays?
- Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curve) calculate IC₅₀/EC₅₀ values. Outliers are identified via Grubbs’ test, and significance is assessed using ANOVA with post-hoc Tukey tests. For high-throughput screening, machine learning algorithms (e.g., random forests) prioritize lead compounds based on multi-parametric data .
Q. How should researchers optimize reaction conditions to minimize by-products?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, systematically vary temperature, solvent polarity, and catalyst loading. Response surface models (RSM) identify optimal conditions. For example, reducing EDC excess to 1.2 equivalents in coupling reactions minimizes acylurea by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
